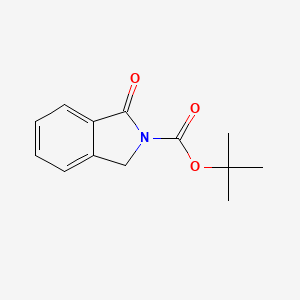

tert-Butyl 1-oxo-3H-isoindole-2-carboxylate

Description

tert-Butyl 1-oxo-3H-isoindole-2-carboxylate is a heterocyclic organic compound featuring an isoindole core substituted with a tert-butyl ester group at the 2-position and a ketone at the 1-position. This structure confers unique stability and reactivity, making it a valuable intermediate in pharmaceutical synthesis, particularly for building bioactive molecules such as kinase inhibitors or protease modulators. The tert-butyl group enhances steric protection of the carboxylate moiety, improving metabolic stability and solubility in organic solvents, which is critical for drug development workflows .

Properties

IUPAC Name |

tert-butyl 3-oxo-1H-isoindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-13(2,3)17-12(16)14-8-9-6-4-5-7-10(9)11(14)15/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJRVYNFBPKVLCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-oxo-3H-isoindole-2-carboxylate typically involves the reaction of isoindole derivatives with tert-butyl esters under specific conditions. One common method includes the use of tert-butyl chloroformate as a reagent, which reacts with isoindole derivatives in the presence of a base such as triethylamine .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1-oxo-3H-isoindole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into hydroxy derivatives.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives .

Scientific Research Applications

tert-Butyl 1-oxo-3H-isoindole-2-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 1-oxo-3H-isoindole-2-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Key Research Findings

Synthetic Efficiency : Derivatives like 1c and 1e achieve 95% yields, demonstrating robust catalytic methods for tert-butyl ester functionalization .

Thermal Stability : Higher melting points in halogenated analogs (e.g., 1d, 135–137°C) suggest improved crystallinity, beneficial for purification .

Functionalization Potential: The boronate ester variant (CAS 1701431-15-3) enables modular synthesis of complex aryl structures, positioning it as a versatile intermediate in medicinal chemistry .

Biological Activity

Tert-butyl 1-oxo-3H-isoindole-2-carboxylate is a compound belonging to the isoindole family, which is characterized by a bicyclic structure containing a benzene ring fused to a five-membered nitrogen-containing ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications, particularly in oncology and inflammation.

The molecular formula of this compound is C12H13NO3, with a molecular weight of approximately 219.24 g/mol. Its structure includes a tert-butyl ester group, which enhances its lipophilicity and may influence its biological interactions.

This compound exhibits its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which is crucial for its potential as an anti-cancer agent. It interacts with key molecular targets, modulating their activity and influencing downstream signaling pathways.

- Receptor Binding : Isoindole derivatives often exhibit high affinity for multiple receptors, including those involved in inflammatory responses and cancer progression. This interaction can lead to altered cellular functions and may contribute to therapeutic effects.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

-

Anticancer Activity :

- Mechanism : The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cell lines has been documented. It appears to target specific pathways involved in tumor growth.

- Case Study : In vitro studies demonstrated that this isoindole derivative significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating potent activity.

-

Anti-inflammatory Effects :

- The compound has shown promise in reducing inflammation markers in cellular models, suggesting its potential as an anti-inflammatory agent.

-

Antimicrobial Properties :

- Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains, although further research is needed to confirm these findings.

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of isoindole derivatives, including this compound. These investigations aim to optimize the compound's efficacy and reduce potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.